molecular formula C10H22N2 B12106995 1,2-Ethanediamine, N-(cyclohexylmethyl)-N-methyl- CAS No. 61694-86-8

1,2-Ethanediamine, N-(cyclohexylmethyl)-N-methyl-

Cat. No.: B12106995
CAS No.: 61694-86-8
M. Wt: 170.30 g/mol
InChI Key: QGFPUCMVOVIMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediamine, N-(cyclohexylmethyl)-N-methyl- is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of a cyclohexylmethyl group and a methyl group attached to the nitrogen atoms of the ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-(cyclohexylmethyl)-N-methyl- typically involves the reaction of ethylenediamine with cyclohexylmethyl chloride and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The reaction conditions include:

  • Temperature: 50-70°C
  • Solvent: Anhydrous ethanol or methanol
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(cyclohexylmethyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or imines.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenated compounds like alkyl halides (e.g., methyl iodide) are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of amides or imines.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

1,2-Ethanediamine, N-(cyclohexylmethyl)-N-methyl- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a chelating agent in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-(cyclohexylmethyl)-N-methyl- involves its ability to interact with various molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its structural features allow it to act as a nucleophile in various chemical reactions, facilitating the formation of covalent bonds with electrophilic centers.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N-dimethyl-: Similar structure but lacks the cyclohexylmethyl group.

    1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Contains four methyl groups attached to the nitrogen atoms.

    Ethylenediamine: The parent compound with two primary amine groups.

Uniqueness

1,2-Ethanediamine, N-(cyclohexylmethyl)-N-methyl- is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This structural feature enhances its ability to form stable complexes with metal ions and interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

61694-86-8

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N'-(cyclohexylmethyl)-N'-methylethane-1,2-diamine

InChI

InChI=1S/C10H22N2/c1-12(8-7-11)9-10-5-3-2-4-6-10/h10H,2-9,11H2,1H3

InChI Key

QGFPUCMVOVIMBK-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)CC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.